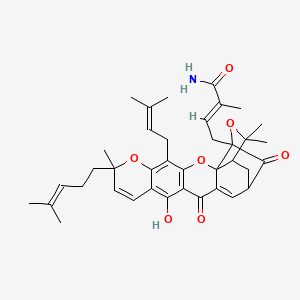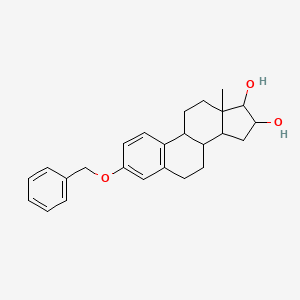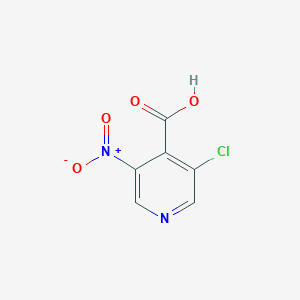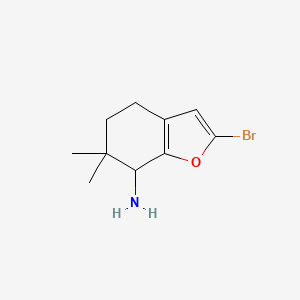
Gambogic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gambogic acid amide is a derivative of gambogic acid, a natural product extracted from the resin of Garcinia species. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound exhibits a complex caged xanthone structure, which contributes to its unique pharmacological profile .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gambogic acid amide typically involves the amidation of gambogic acid. One common method includes the reaction of gambogic acid with an amine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned amidation reaction. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient production.
化学反応の分析
Types of Reactions: Gambogic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, impacting the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Gambogic acid amide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various derivatives with enhanced biological activities.
Biology: The compound is used to study cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound exhibits potent anticancer properties, making it a promising candidate for cancer therapy.
作用機序
Gambogic acid amide exerts its effects through multiple mechanisms:
類似化合物との比較
Gambogic Acid: The parent compound from which gambogic acid amide is derived.
Neogambogic Acid: Another derivative with similar anticancer properties but distinct structural features.
Dimethyl-Gambogic Acid: A modified form with enhanced stability and biological activity.
Uniqueness: this compound is unique due to its selective binding to the TrkA receptor and its ability to penetrate the blood-brain barrier, making it particularly effective against glioma . Its distinct mechanism of action and potent anticancer properties set it apart from other similar compounds.
特性
分子式 |
C38H45NO7 |
|---|---|
分子量 |
627.8 g/mol |
IUPAC名 |
(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13+ |
InChIキー |
NFVXKLYWFCNBCO-LPYMAVHISA-N |
異性体SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)N)O)C)C |
正規SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)
![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)

![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)

![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)
![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)


